molecular formula C17H11N5O2 B2691037 7-(Furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile CAS No. 312538-16-2

7-(Furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

Cat. No.: B2691037
CAS No.: 312538-16-2
M. Wt: 317.308
InChI Key: DWMVHZAOXJMTIL-UHFFFAOYSA-N
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Description

7-(Furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile is a useful research compound. Its molecular formula is C17H11N5O2 and its molecular weight is 317.308. The purity is usually 95%.
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Biological Activity

The compound 7-(Furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile is a complex organic molecule characterized by its unique tricyclic structure and various functional groups. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

Property Details
Molecular Formula C19H17N5O3
Molecular Weight 365.37 g/mol
IUPAC Name This compound
InChI Key InChI=1S/C19H17N5O3/c1-2-21-18(25)13-10-14...

This compound features a furan ring and a triazatricyclo framework that contribute to its diverse chemical reactivity and potential biological activities.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial activity. For example, derivatives of furan-based compounds have shown efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

Research has suggested that the compound may possess anticancer properties through several mechanisms:

  • Inhibition of Cell Proliferation : Studies have demonstrated that compounds with similar tricyclic structures can inhibit the proliferation of cancer cells by inducing apoptosis.
  • Targeting Specific Pathways : The compound may interact with key signaling pathways involved in cancer progression, such as the PI3K/Akt pathway.

A notable study reported an IC50 value of 1.55 μM for a related compound in inhibiting cancer cell growth, suggesting potential for further investigation into the anticancer effects of this compound .

Enzyme Inhibition

The compound's biological activity may also stem from its ability to inhibit specific enzymes involved in metabolic pathways:

  • Phosphoinositide 3-Kinases (PI3Ks) : These enzymes are critical in various cellular functions and are considered attractive targets for drug development in inflammatory and autoimmune diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Study on Furan Derivatives : A series of furan derivatives were tested for their anticancer properties, with some exhibiting significant inhibition against various cancer cell lines .
  • Mechanistic Insights : Research indicated that certain furan-based compounds could modulate enzyme activity and affect cellular signaling pathways critical for cancer cell survival .

Properties

IUPAC Name

7-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N5O2/c18-9-11-8-13-16(20-14-5-1-2-6-21(14)17(13)23)22(15(11)19)10-12-4-3-7-24-12/h1-8,19H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWMVHZAOXJMTIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC3=C(C=C(C(=N)N3CC4=CC=CO4)C#N)C(=O)N2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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